Cas no 1033712-94-5 ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
- Cis-Tetrahydrofuran-3,4-diaMine dihydrochloride
- (3S,4R)-oxolane-3,4-diamine,dihydrochloride
- CPD0058
- (3S,4R)-oxolane-3,4-diamine
- cis-Oxolane-3,4-diaMine hydrochloride
- cis-oxolane-3,4-diamine dihydrochloride
- (3R,4S)-TETRAHYDROFURAN-3,4-DIAMINE 2HCL
-
- ほほえんだ: N[C@H]1COC[C@H]1N.[H]Cl.[H]Cl
計算された属性
- せいみつぶんしりょう: 174.03300
じっけんとくせい
- PSA: 61.27000
- LogP: 1.67580
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R40640-50mg |
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride |
1033712-94-5 | 50mg |
¥218.0 | 2021-09-04 | ||
Chemenu | CM436448-1g |
CIS-TETRAHYDROFURAN-3,4-DIAMINE DIHYDROCHLORIDE |
1033712-94-5 | 95%+ | 1g |
$361 | 2023-02-19 | |
A2B Chem LLC | AE27337-250mg |
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride |
1033712-94-5 | 97% | 250mg |
$462.00 | 2024-04-20 | |
Ambeed | A115427-250mg |
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride |
1033712-94-5 | 95% | 250mg |
$81.0 | 2024-04-26 | |
A2B Chem LLC | AE27337-50mg |
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride |
1033712-94-5 | 97% | 50mg |
$179.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY097056-1g |
(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride |
1033712-94-5 | ≥95% | 1g |
¥2500.00 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R40640-250mg |
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride |
1033712-94-5 | 250mg |
¥648.0 | 2021-09-04 |
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wei Chen Nanoscale, 2015,7, 6957-6990
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochlorideに関する追加情報
Comprehensive Overview of (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride (CAS No. 1033712-94-5)
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride (CAS No. 1033712-94-5) is a chiral diamine derivative with significant applications in pharmaceutical synthesis and asymmetric catalysis. This compound, characterized by its tetrahydrofuran backbone and diamine functionality, has garnered attention for its role in producing enantiomerically pure intermediates. Its dihydrochloride salt form enhances stability and solubility, making it a preferred choice for researchers exploring novel drug candidates and bioactive molecules.
The growing demand for chiral building blocks in drug development has positioned (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride as a valuable reagent. Recent trends in green chemistry and sustainable synthesis have further highlighted its utility, as it enables efficient routes to complex molecules with minimal waste. Researchers frequently search for "CAS 1033712-94-5 suppliers" or "(3R,4S)-Tetrahydrofuran-3,4-diamine HCl applications," reflecting its relevance in both academic and industrial settings.
From a structural perspective, the compound's rigid tetrahydrofuran ring imparts conformational constraints, which are critical for designing stereoselective catalysts and bioactive ligands. Its dual amine groups facilitate chelation with metals, a feature exploited in asymmetric hydrogenation and C-C bond formation reactions. These properties align with the rising interest in "enantioselective synthesis techniques" and "chiral auxiliaries in medicinal chemistry," as evidenced by search engine analytics.
In pharmaceutical research, 1033712-94-5 is often employed to construct peptidomimetics and small-molecule inhibitors. Its compatibility with solid-phase peptide synthesis (SPPS) and click chemistry methodologies has made it a staple in libraries targeting GPCRs and kinases. Queries like "tetrahydrofuran diamine derivatives in drug discovery" underscore its niche applications. Additionally, its low toxicity profile and high purity (often >98% by HPLC) meet stringent regulatory requirements for preclinical studies.
The compound's versatility extends to material science, where it serves as a precursor for functionalized polymers and supramolecular assemblies. Recent publications exploring "smart materials from chiral diamines" cite (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride as a key monomer for stimuli-responsive hydrogels. This interdisciplinary appeal addresses the surge in searches for "bio-based materials innovation" and "advanced polymer design."
Analytical characterization of CAS 1033712-94-5 typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm stereochemistry. The dihydrochloride salt's hygroscopic nature necessitates proper storage under inert conditions, a detail frequently queried as "handling protocols for diamine hydrochlorides." Suppliers often provide certificates of analysis (CoA) with detailed chromatographic purity data, catering to quality-focused buyers.
Future prospects for this compound include expanding its role in bioconjugation and targeted drug delivery systems. With the pharmaceutical industry's shift toward personalized medicine, the demand for highly selective chiral modifiers like (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is projected to grow. Emerging search terms such as "next-gen chiral catalysts 2024" and "diamine scaffolds for ADC development" signal evolving applications that will shape its commercial trajectory.
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